5-(4-Morpholinyl)-3(2H)-pyridazinone
Overview
Description
5-(4-Morpholinyl)-3(2H)-pyridazinone and its derivatives are a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing promise as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives involves various chemical reactions, including nucleophilic aromatic substitution processes . For instance, the compound 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was prepared by modifying the pyridazinone ring with different substituents to examine the analgesic and anti-inflammatory activities . Another approach involved cyclocondensation reactions to create a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their pharmacological profile. The structure-activity relationship (SAR) has been discussed in the context of various substitutions on the pyridazinone ring, which affects the potency and toxicity of the compounds . The NMR data of certain derivatives indicate that these compounds exist primarily in specific tautomeric forms, which may influence their biological activity .
Chemical Reactions Analysis
The chemical reactions involving 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives include oxidative cleavage, dehydrogenation, and nucleophilic substitution . For example, the metabolism of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone in rabbits involves oxidative cleavage of the morpholino group followed by further degradation . Photochemical oxidation studies have also been conducted to understand the drug metabolism of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for determining the pharmacokinetics and pharmacodynamics of the compounds. The metabolites of these compounds have been characterized using various spectrometric techniques, and their pharmacological activities have been assessed . The safety profiles of these compounds have also been evaluated, with some derivatives showing low ulcerogenic potential and anti-platelet activity, indicating cardiovascular safety .
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
5-(4-Morpholinyl)-3(2H)-pyridazinone, also known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been explored for its analgesic and anti-inflammatory properties. It was found to be a potent analgesic and anti-inflammatory agent, surpassing some traditional drugs like aminopyrine and phenylbutazone in effectiveness while exhibiting lower toxicity (Takaya et al., 1979).
Spectroscopic Analysis and Molecular Structure
The compound's molecular structure and characteristics have been extensively studied using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. This research contributes to a deeper understanding of its molecular behavior and potential applications (Dede et al., 2018).
Drug Discovery and Synthesis
4,5,6-Trifluoropyridazin-3(2H)-one, a related compound, is used as a scaffold for synthesizing various pyridazinone systems, which are valuable in drug discovery. The sequential nucleophilic substitution methodology employed can lead to a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).
Photochemical Studies
The compound has been studied for its photochemical oxidation properties. Understanding these properties is crucial for exploring its potential applications in various fields, including photodynamic therapy and photochemical drug metabolism studies (Maki et al., 1988).
Pharmacological Investigations
Pharmacological investigations have shown that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibits potent analgesic and anti-inflammatory effects in experimental animals. These findings contribute to our understanding of its potential therapeutic applications (Sato et al., 1981).
Metabolic Studies
Research has been conducted on the metabolism of this compound in various species, revealing significant species differences in metabolism and excretion. These studies are crucial for drug development, providing insights into the drug's behavior in different biological systems (Hayashi et al., 1979).
Safety And Hazards
properties
IUPAC Name |
4-morpholin-4-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPTWKSYFNUPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502242 | |
Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Morpholinyl)-3(2H)-pyridazinone | |
CAS RN |
21131-06-6 | |
Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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